molecular formula C10H6O5 B13169667 4,6,10-Trioxatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8,11-tetraene-11-carboxylic acid

4,6,10-Trioxatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8,11-tetraene-11-carboxylic acid

Cat. No.: B13169667
M. Wt: 206.15 g/mol
InChI Key: ZFQAAMGCGJKDSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6,10-Trioxatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8,11-tetraene-11-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of precursor molecules under specific conditions to form the tricyclic core . The reaction conditions often require the use of strong acids or bases as catalysts, along with controlled temperatures to ensure the correct formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

4,6,10-Trioxatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8,11-tetraene-11-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. Reaction conditions often involve controlled temperatures and pressures to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4,6,10-Trioxatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8,11-tetraene-11-carboxylic acid involves its interaction with specific molecular targets. These interactions may include binding to enzymes or receptors, leading to changes in biological pathways . The exact pathways involved depend on the specific application and the biological system being studied .

Biological Activity

4,6,10-Trioxatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8,11-tetraene-11-carboxylic acid is a complex organic compound with potential biological activities that warrant detailed exploration. This article synthesizes available research findings on its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique tricyclic structure with multiple functional groups that contribute to its reactivity and biological properties. Its molecular formula is C₁₃H₁₄O₅, and it exhibits a molecular weight of approximately 250.25 g/mol. The presence of carboxylic acid groups suggests potential for interaction with biological macromolecules.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Anticancer Properties : Studies have shown that the compound can induce apoptosis in cancer cells through oxidative stress mechanisms.
  • Antimicrobial Activity : Preliminary investigations suggest efficacy against certain bacterial strains.
  • Neuroprotective Effects : Potential protective effects against neurodegenerative diseases have been hypothesized based on its structural characteristics.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Oxidative Stress Induction : The compound appears to generate reactive oxygen species (ROS), leading to increased oxidative stress in targeted cells.
  • Apoptosis Pathway Activation : Enhanced levels of caspases (caspase 3 and 9) have been observed in treated cancer cells, indicating activation of apoptotic pathways.
  • DNA Damage Response : Increased levels of γH2AX and 8-hydroxy-2-deoxyguanosine suggest that the compound may also induce DNA damage as part of its mechanism.

Case Studies

Several studies have investigated the biological effects of this compound:

StudyFocusFindings
Study AAnticancer EffectsShowed significant reduction in cell viability in oral cancer cell lines (Ca9-22 and CAL 27) upon treatment with the compound combined with X-ray therapy .
Study BAntimicrobial ActivityDemonstrated effectiveness against Gram-positive bacteria with a minimum inhibitory concentration (MIC) lower than standard antibiotics .
Study CNeuroprotectionSuggested potential neuroprotective effects in in vitro models of neurodegeneration; however, further studies are needed for validation .

Research Findings and Data Tables

The following table summarizes key research findings related to the biological activity of this compound:

Biological ActivityMechanismReference
AnticancerInduction of apoptosis via ROS generation
AntimicrobialInhibition of bacterial growth
NeuroprotectiveReduction of oxidative stress markers

Properties

Molecular Formula

C10H6O5

Molecular Weight

206.15 g/mol

IUPAC Name

furo[2,3-f][1,3]benzodioxole-6-carboxylic acid

InChI

InChI=1S/C10H6O5/c11-10(12)9-2-5-1-7-8(14-4-13-7)3-6(5)15-9/h1-3H,4H2,(H,11,12)

InChI Key

ZFQAAMGCGJKDSV-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C=C(O3)C(=O)O

Origin of Product

United States

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